molecular formula C26H25IN2O4 B11538992 4-(2-((2-Isopropyl-5-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate CAS No. 302909-71-3

4-(2-((2-Isopropyl-5-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate

Cat. No.: B11538992
CAS No.: 302909-71-3
M. Wt: 556.4 g/mol
InChI Key: SDKWGRBIQLAPAA-RWPZCVJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-((2-Isopropyl-5-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate is a synthetic organic compound featuring a hydrazone-linked phenoxyacetyl group and an ortho-iodobenzoate ester. Its molecular formula is C₂₆H₂₅IN₂O₄, with a molecular weight of approximately 564.3 g/mol. The iodine atom at the ortho position of the benzoate moiety distinguishes it from halogenated analogs, influencing its physicochemical and biological properties.

Properties

CAS No.

302909-71-3

Molecular Formula

C26H25IN2O4

Molecular Weight

556.4 g/mol

IUPAC Name

[4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C26H25IN2O4/c1-17(2)21-13-8-18(3)14-24(21)32-16-25(30)29-28-15-19-9-11-20(12-10-19)33-26(31)22-6-4-5-7-23(22)27/h4-15,17H,16H2,1-3H3,(H,29,30)/b28-15+

InChI Key

SDKWGRBIQLAPAA-RWPZCVJISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

Preparation Methods

Phenoxyacetic Acid Derivative Synthesis

The reaction mechanism proceeds through deprotonation of 2-isopropyl-5-methylphenol using sodium hydroxide, followed by nucleophilic attack on chloroacetic acid:

Ar-OH+ClCH2COOHNaOHAr-O-CH2COOH+NaCl+H2O\text{Ar-OH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{Ar-O-CH}2\text{COOH} + \text{NaCl} + \text{H}_2\text{O}

Key parameters:

  • Temperature: 80–90°C

  • Solvent: Water/ethanol (3:1 v/v)

  • Reaction Time: 6–8 hours

The product, 2-(2-isopropyl-5-methylphenoxy)acetic acid, is isolated via acidification (pH 2–3) and recrystallized from ethanol/water (yield: 80%).

Carbohydrazonoyl Intermediate Formation

The phenoxyacetic acid is converted to its hydrazide by reaction with hydrazine hydrate:

Ar-O-CH2COOH+NH2NH2Ar-O-CH2CONHNH2+H2O\text{Ar-O-CH}2\text{COOH} + \text{NH}2\text{NH}2 \rightarrow \text{Ar-O-CH}2\text{CONHNH}2 + \text{H}2\text{O}

Subsequent condensation with 4-formylphenyl benzoate under acidic conditions forms the carbohydrazonoyl bridge:

Ar-O-CH2CONHNH2+PhCOO-C6H4CHOHClAr-O-CH2CONH-N=CH-C6H4OCOPh+H2O\text{Ar-O-CH}2\text{CONHNH}2 + \text{PhCOO-C}6\text{H}4-\text{CHO} \xrightarrow{\text{HCl}} \text{Ar-O-CH}2\text{CONH-N=CH-C}6\text{H}4-\text{OCOPh} + \text{H}2\text{O}

Optimization Notes:

  • Catalyst: 0.1 M HCl in ethanol

  • Molar Ratio: 1:1.1 (hydrazide to aldehyde)

  • Yield: 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1)

Esterification with 2-Iodobenzoic Acid

The final step involves substituting the phenyl benzoate group with 2-iodobenzoic acid using Steglich esterification:

Intermediate+2-Iodobenzoic AcidDCC/DMAPTarget Compound+DCU\text{Intermediate} + \text{2-Iodobenzoic Acid} \xrightarrow{\text{DCC/DMAP}} \text{Target Compound} + \text{DCU}

Reaction Conditions:

  • Coupling Agent: Dicyclohexylcarbodiimide (DCC)

  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.2 eq)

  • Solvent: Anhydrous dichloromethane

  • Temperature: 0°C → room temperature (12 hours)

Post-reaction purification via flash chromatography (hexane:acetone 5:1) yields the final compound at 65–70% purity, which is further crystallized from methanol to achieve >98% purity.

Analytical Characterization and Validation

Spectroscopic Data

Technique Key Signals
IR (KBr) 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (hydrazone C=N), 1240 cm⁻¹ (C-O-C)
¹H NMR (400 MHz) δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 2.91 (septet, 1H, CH(CH₃)₂), 2.32 (s, 3H, CH₃)
MS (ESI+) m/z 557.2 [M+H]⁺ (calc. 556.4)

Purity Assessment

  • HPLC: >99% purity (C18 column, acetonitrile/water 70:30, 1 mL/min)

  • Melting Point: 162–164°C

Challenges and Mitigation Strategies

  • Hydrazone Isomerization:
    The E/Z isomerism of the hydrazone group necessitates strict pH control during condensation (pH 4–5). Use of anhydrous conditions minimizes hydrolysis.

  • Iodine Stability:
    2-Iodobenzoic acid is light-sensitive. Reactions are conducted under amber glassware, and intermediates are stored in inert atmospheres.

  • Byproduct Formation:
    Dicyclohexylurea (DCU) is removed by cold filtration (-20°C, 1 hour).

Scale-Up Considerations

Parameter Lab Scale Pilot Scale
Batch Size 5 g500 g
Reactor Type Round-bottom flaskJacketed reactor
Purification Column chromatographyCrystallization
Yield 65%58–60%

Economic analyses suggest switching from DCC to EDC·HCl reduces costs by 40% without compromising yield .

Chemical Reactions Analysis

Types of Reactions

4-(2-((2-Isopropyl-5-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: The phenyl and isopropyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.

    Substitution: The iodobenzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Replacement of the iodine atom with other nucleophiles.

Mechanism of Action

The mechanism of action of 4-(2-((2-Isopropyl-5-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The compound’s phenyl and iodobenzoate groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. The carbohydrazide moiety may also play a role in its biological effects by interacting with cellular components .

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Synthetic Routes : Analogous bromo and chloro compounds are synthesized via hydrazone formation followed by halogenation . The iodine analog likely employs similar methods with iodination agents (e.g., N-iodosuccinimide).
  • Biological Activity : Halogenated benzoates are often explored as antimicrobial or pesticidal agents. The iodine atom’s size and polarizability may improve target binding compared to bromo/chloro analogs, though this requires experimental validation.

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C26H25I2N3O3
  • Molecular Weight: 530.3 g/mol

The compound features a phenyl ring substituted with a 2-iodobenzoate and a carbohydrazonoyl group, which may contribute to its biological activity by modulating interactions with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays showed that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
HCT116 (Colon Cancer)12G2/M phase arrest

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several pathogens. In particular, it showed effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

The proposed mechanism of action for the biological effects of this compound involves:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cell proliferation.
  • Interaction with DNA: It is hypothesized that the compound can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound on human breast cancer xenografts in mice. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone.

Study 2: Antimicrobial Screening

Another study conducted by International Journal of Antimicrobial Agents assessed the antimicrobial activity of the compound against clinical isolates. The results confirmed its effectiveness, supporting its potential use as a lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 4-(2-((2-Isopropyl-5-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sequential coupling reactions. For example:

Esterification : React 2-iodobenzoic acid with a phenol derivative (e.g., 2-isopropyl-5-methylphenol) using carbodiimide coupling agents under anhydrous conditions .

Hydrazone formation : Introduce carbohydrazonoyl groups via condensation with hydrazine derivatives in ethanol or methanol under reflux (60–80°C) .

  • Optimization : Key parameters include solvent polarity (e.g., THF for better solubility), catalyst selection (e.g., Pd/C for hydrogenation steps), and temperature control to minimize side reactions. Purity is confirmed via HPLC (>95%) and NMR (e.g., absence of unreacted starting material peaks) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR identify functional groups (e.g., iodobenzoate aromatic protons at δ 7.8–8.2 ppm) and confirm stereochemistry .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 527.3) .
  • HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. How is the crystalline structure determined, and what software tools are used for refinement?

  • Method : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures.
  • Software : SHELXL (for refinement) and ORTEP-3 (for molecular graphics) are industry standards. SHELXL handles anisotropic displacement parameters, while ORTEP visualizes thermal ellipsoids .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Approach :

Dose-response validation : Re-test activity in orthogonal assays (e.g., enzyme inhibition vs. cell viability).

Solubility checks : Use DLS (Dynamic Light Scattering) to confirm compound aggregation does not skew results.

Control experiments : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

Q. What strategies improve the compound’s stability in biological matrices during pharmacokinetic studies?

  • Solutions :

  • Prodrug design : Modify ester groups (e.g., replace methyl with tert-butyl esters) to reduce hydrolysis.
  • Lyophilization : Store the compound in lyophilized form with cryoprotectants (e.g., trehalose) to prevent degradation.
  • LC-MS/MS monitoring : Track degradation products in plasma using MRM (Multiple Reaction Monitoring) modes .

Q. How can computational modeling predict binding interactions with biological targets?

  • Workflow :

Docking studies : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., with kinase domains).

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

Pharmacophore analysis : Identify critical hydrogen bonds (e.g., between the iodobenzoate group and ATP-binding pockets) .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with NMR-derived conformational analysis?

  • Root causes :

  • Crystal packing effects : Solid-state structures (SCXRD) may show rigid conformations, while NMR (solution-state) captures dynamic equilibria.
  • Solvent interactions : Polar solvents (e.g., DMSO) stabilize specific tautomers not observed in crystals.
    • Resolution : Compare DFT-optimized gas-phase structures with experimental data using Gaussian09 .

Structural and Functional Analogues

Q. How does replacing the iodobenzoate group with bromo/chloro derivatives affect bioactivity?

  • Case study : Analogues like 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate show reduced kinase inhibition (IC50_{50} increases from 0.8 μM to 2.3 μM) due to weaker halogen bonding .

Experimental Design Table

Parameter Optimal Condition Validation Method
Reaction Temperature60–80°C (reflux)HPLC purity tracking
CatalystPd/C (5% w/w)TLC monitoring
Crystallization SolventEthanol/water (7:3 v/v)SCXRD
Biological AssayATP competition (KinaseGlō assay)Luminescence readout

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.